

Solubility Profile of 1-Methoxy-2-propylamine in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: **1-Methoxy-2-propylamine**

Cat. No.: **B124608**

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This technical guide provides a comprehensive overview of the solubility characteristics of **1-Methoxy-2-propylamine**, a key intermediate in the pharmaceutical and agrochemical industries. Due to a notable lack of specific quantitative solubility data in publicly available literature for a range of organic solvents, this document combines established general principles of amine solubility with detailed, adaptable experimental protocols to empower researchers in determining its solubility for their specific applications.

Introduction to 1-Methoxy-2-propylamine

1-Methoxy-2-propylamine (also known as 2-amino-1-methoxypropane) is a primary amine with the chemical formula C₄H₁₁NO.^[1] It is a colorless liquid with a distinctive, ammonia-like odor.^[2] This compound and its enantiomers, such as (S)-(+)-**1-Methoxy-2-propylamine**, are valuable chiral building blocks in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.^{[3][4]} Understanding its solubility in different organic solvents is a critical first step in reaction design, formulation development, and purification processes.

Quantitative Solubility Data

Specific experimental data for the solubility of **1-Methoxy-2-propylamine** in a wide array of organic solvents is not readily available in scientific literature.^[5] However, its miscibility with water is well-documented. For the racemic mixture, a solubility of 346 g/L in water at 25°C has

been reported, and several sources confirm that the (S)-(+)-enantiomer is fully miscible with water.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Based on the principle of "like dissolves like" and the molecular structure of **1-Methoxy-2-propylamine** (a primary amine with both polar and non-polar characteristics), an estimated solubility profile in common organic solvents is presented below.[\[5\]](#)[\[8\]](#) It is critical to note that the following table is an estimation and should be confirmed experimentally using the protocols outlined in this guide.

Table 1: Estimated Solubility of **1-Methoxy-2-propylamine** in Common Organic Solvents at Ambient Temperature

Solvent Category	Solvent	Estimated Solubility	Rationale
Polar Protic	Methanol	Highly Miscible	Capable of hydrogen bonding with the amine group. [5]
Ethanol	Highly Miscible	Capable of hydrogen bonding with the amine group. [5]	
Polar Aprotic	Acetone	Miscible	The polar carbonyl group interacts with the amine.
Acetonitrile	Miscible	The polar nitrile group allows for dipole-dipole interactions.	
Dimethylformamide (DMF)	Miscible	A highly polar solvent capable of dissolving a wide range of compounds.	
Dimethyl Sulfoxide (DMSO)	Miscible	A highly polar solvent capable of dissolving a wide range of compounds.	
Non-Polar	Toluene	Sparingly Soluble	Limited interaction between the polar amine and the non-polar aromatic ring.
Hexane	Sparingly Soluble / Insoluble	Mismatch in polarity leads to poor solvation.	
Diethyl Ether	Soluble	The ether linkage provides some polarity, and it is a	

common solvent for amines.[\[9\]](#)

Halogenated	Dichloromethane (DCM)	Soluble	A versatile solvent that can dissolve many amines. [9]
Chloroform	Soluble	Similar properties to dichloromethane.	

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the gravimetric determination of the solubility of **1-Methoxy-2-propylamine** in an organic solvent. This method is adaptable for various solvent/solute combinations.

Objective: To quantitatively determine the solubility of **1-Methoxy-2-propylamine** in a selected organic solvent at a specific temperature.

Materials:

- **1-Methoxy-2-propylamine** (high purity)
- Selected organic solvent (analytical grade)
- Analytical balance (readable to 0.1 mg)
- Temperature-controlled shaker or water bath
- Vials with airtight caps (e.g., 20 mL scintillation vials)
- Syringe filters (0.22 μ m or 0.45 μ m, compatible with the solvent)
- Syringes
- Pre-weighed, dry evaporation dishes or vials
- Calibrated thermometer

- Fume hood

Methodology:

- Preparation of Saturated Solution: a. Add a measured volume (e.g., 5 mL) of the selected organic solvent to a vial. b. Place the vial in the temperature-controlled bath and allow it to equilibrate to the desired temperature (e.g., 25°C). c. Add an excess amount of **1-Methoxy-2-propylamine** to the solvent. An excess is ensured when undissolved amine remains visible in the vial. d. Securely cap the vial to prevent solvent evaporation. e. Place the vial in the temperature-controlled shaker and agitate for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). Periodically check to ensure excess solid is still present.
- Sample Collection and Filtration: a. After the equilibration period, stop the agitation and allow the vial to stand undisturbed in the temperature bath for at least 4 hours to allow the undissolved amine to settle. b. Carefully draw a known volume (e.g., 1-2 mL) of the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles. c. Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed, labeled evaporation dish. Record the exact volume transferred.
- Solvent Evaporation and Mass Determination: a. Place the evaporation dish in a fume hood or a vacuum oven at a controlled temperature suitable for evaporating the solvent without degrading the amine. b. Once all the solvent has evaporated, transfer the dish to a desiccator to cool to room temperature. c. Weigh the evaporation dish containing the dried solute on the analytical balance. d. Repeat the drying and weighing steps until a constant mass is achieved.
- Calculation of Solubility: a. Calculate the mass of the dissolved **1-Methoxy-2-propylamine** by subtracting the initial mass of the empty evaporation dish from the final constant mass. b. Express the solubility in the desired units, such as grams per liter (g/L) or moles per liter (mol/L), using the mass of the solute and the volume of the aliquot taken.

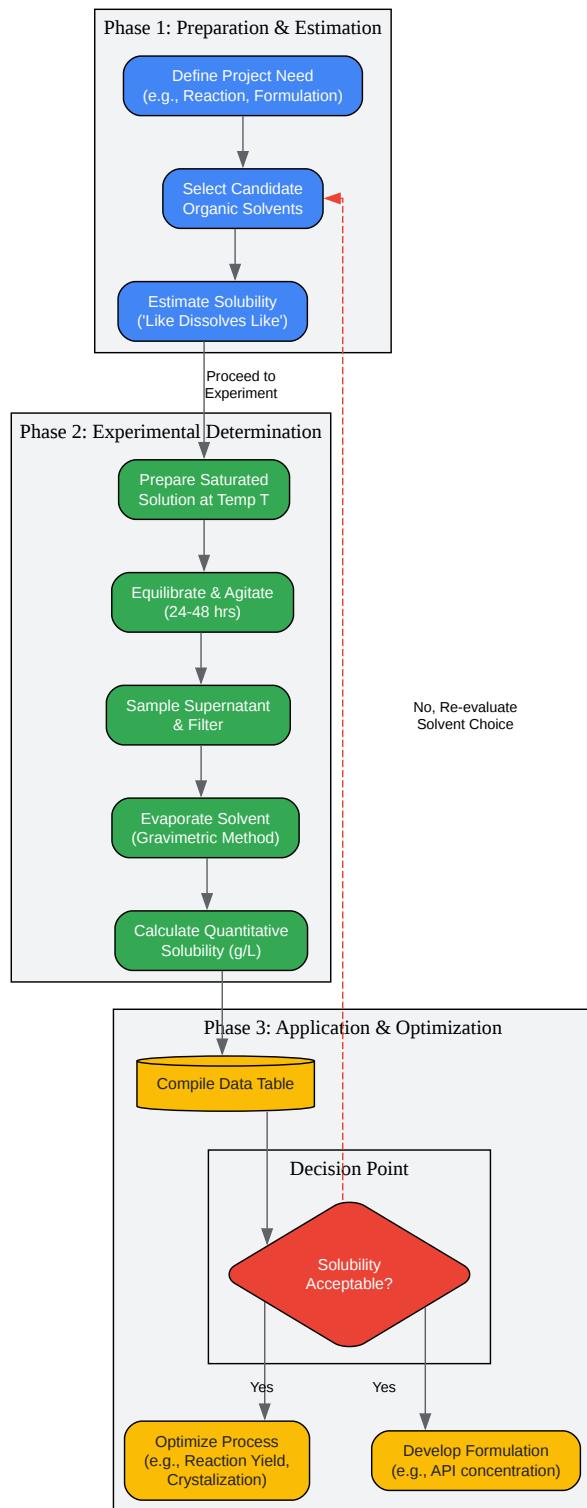
$$\text{Solubility (g/L)} = (\text{Mass of solute in g}) / (\text{Volume of aliquot in L})$$

Safety Precautions: **1-Methoxy-2-propylamine** is flammable and can cause severe skin burns and eye damage.^[10] All handling should be performed in a well-ventilated fume hood, and

appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining and applying the solubility data of **1-Methoxy-2-propylamine** in a research and development setting.



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Caption: Workflow for Solubility Determination and Application.

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- To cite this document: BenchChem. [Solubility Profile of 1-Methoxy-2-propylamine in Organic Solvents: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b124608#solubility-of-1-methoxy-2-propylamine-in-organic-solvents>

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